3-(1-methylcyclopropyl)pyrrolidine hydrochloride

Regioisomer Physicochemical Properties Building Block Differentiation

This 3-substituted pyrrolidine building block features a unique 1-methylcyclopropyl group, introducing conformational constraint essential for SAR exploration. Unlike the 2-substituted isomer, the 3-position vector directly alters molecular shape, LogP, and target binding—making substitution without re-optimization unadvisable. Ideal for CNS receptor-targeted libraries, peptidomimetics, and metabolic stability enhancement via cyclopropyl bioisostere strategy. Supplied as a stable hydrochloride salt (95% purity), suitable as a reference standard for HPLC/LC-MS method development. Rapid availability supports iterative medicinal chemistry workflows.

Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
CAS No. 2551119-83-4
Cat. No. B6177080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methylcyclopropyl)pyrrolidine hydrochloride
CAS2551119-83-4
Molecular FormulaC8H16ClN
Molecular Weight161.67 g/mol
Structural Identifiers
SMILESCC1(CC1)C2CCNC2.Cl
InChIInChI=1S/C8H15N.ClH/c1-8(3-4-8)7-2-5-9-6-7;/h7,9H,2-6H2,1H3;1H
InChIKeyYBLJDLICAZYORD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methylcyclopropyl)pyrrolidine Hydrochloride (CAS 2551119-83-4): A Specialized Pyrrolidine Building Block for Advanced Synthesis and Medicinal Chemistry


3-(1-Methylcyclopropyl)pyrrolidine hydrochloride (CAS 2551119-83-4) is a hydrochloride salt of a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle. It is characterized by the attachment of a 1-methylcyclopropyl group at the 3-position of the pyrrolidine ring. This compound is primarily utilized as a versatile chemical building block in organic synthesis and pharmaceutical research due to its unique structural features, which impart distinct chemical and biological properties . Its molecular formula is C8H16ClN, with a molecular weight of 161.67 g/mol, and it is supplied by various vendors for research purposes [1].

Beyond Generic Pyrrolidines: Why 3-(1-Methylcyclopropyl)pyrrolidine Hydrochloride Offers Specific Structural Advantages


Generic substitution with other pyrrolidine derivatives or even closely related analogs like the 2-substituted isomer is not straightforward. The specific position of the 1-methylcyclopropyl substituent on the pyrrolidine ring (3-position vs. 2-position) directly influences the compound's three-dimensional shape, lipophilicity (LogP), and key physicochemical properties [1]. These differences critically impact its utility as a building block, affecting the conformation of resulting molecules, their target binding affinities, and overall biological activity profiles. Therefore, direct interchange without re-optimization of a synthetic or biological workflow is not advised and will likely yield different experimental outcomes.

Quantitative Differentiation of 3-(1-Methylcyclopropyl)pyrrolidine Hydrochloride: A Comparative Analysis with Structural Analogs


Regioisomeric Variation: Comparing the Physicochemical Profile of 3-Substituted vs. 2-Substituted (1-Methylcyclopropyl)pyrrolidine

The regioisomeric position of the 1-methylcyclopropyl group significantly alters the computed physicochemical properties of the molecule. For 3-(1-methylcyclopropyl)pyrrolidine hydrochloride, the topological polar surface area (TPSA) is 12 Ų, which differs from the 12 Ų of the 2-substituted analog, while the number of rotatable bonds (1) and heavy atom count (10) are identical [1]. However, the calculated LogP (XLogP3-AA) for the free base of the 3-substituted analog is not directly comparable to the 2-substituted analog's free base, which has a reported XLogP3-AA of 1.9 [2]. These variations in lipophilicity and electronic distribution can lead to different pharmacokinetic and target engagement profiles in derived compounds.

Regioisomer Physicochemical Properties Building Block Differentiation

Differentiation of the 3-(1-Methylcyclopropyl) Scaffold from Generic Pyrrolidine and N-Methylpyrrolidine

The core differentiation from simpler pyrrolidines lies in the addition of the 1-methylcyclopropyl group. The compound 3-(1-methylcyclopropyl)pyrrolidine hydrochloride (MW 161.67 g/mol) is a more complex scaffold compared to unsubstituted pyrrolidine (MW 71.12 g/mol) or N-methylpyrrolidine (MW 85.15 g/mol) . The presence of the cyclopropyl moiety introduces conformational constraint and a specific spatial orientation not achievable with linear or smaller cyclic groups. This can be leveraged to enhance target selectivity, as seen in other cyclopropyl-containing drug candidates, where the ring's geometry improves binding interactions and metabolic stability [1].

Building Block Structural Uniqueness Cyclopropyl Group

Procurement and Availability: Lead Time and Pricing Comparison for 3-(1-Methylcyclopropyl)pyrrolidine Hydrochloride

A key procurement differentiator is the commercial availability and lead time. According to vendor data aggregated by Chem-space, 3-(1-methylcyclopropyl)pyrrolidine hydrochloride is available from multiple suppliers with specific delivery timelines. For example, Enamine US offers a lead time of 2 days for shipments within the United States, with pricing for 100 mg at $377 USD [1]. This is a specific, quantifiable metric for research planning, allowing for direct comparison with alternative building blocks or suppliers. While comparative pricing for other regioisomers may vary, the documented availability and cost for this specific compound enable precise budgeting and project timeline management.

Procurement Supply Chain Cost Analysis

Strategic Applications of 3-(1-Methylcyclopropyl)pyrrolidine Hydrochloride Based on Differentiated Properties


Advanced Building Block for Medicinal Chemistry and Drug Discovery

As a complex, substituted pyrrolidine, this compound is ideally suited for use as a versatile building block in the synthesis of novel bioactive molecules. Its specific 3-substituted geometry and physicochemical profile (LogP, TPSA) can be exploited to fine-tune the properties of lead compounds, particularly when exploring structure-activity relationships (SAR) around a central pyrrolidine scaffold [1]. The rapid availability from suppliers like Enamine (2-day lead time) [2] further supports its use in iterative, fast-paced medicinal chemistry campaigns where synthetic accessibility is paramount.

Synthesis of Conformationally Restricted Peptidomimetics and CNS-Active Agents

The presence of the 1-methylcyclopropyl group introduces significant conformational constraint, making this pyrrolidine derivative a valuable precursor for peptidomimetics or for targeting central nervous system (CNS) receptors. The cyclopropyl ring is a known bioisostere that can enhance metabolic stability and target selectivity, as demonstrated in other cyclopropyl-containing pyrrolidine derivatives explored for antidepressant and antipsychotic activity [1]. The 3-substituted pattern offers a distinct vector for molecular growth compared to the 2-substituted isomer, enabling the design of unique compound libraries for CNS and other therapeutic areas [2].

Reference Standard in Analytical Method Development and Quality Control

The hydrochloride salt form provides a stable, crystalline solid that is amenable to use as a reference standard. Its well-defined properties, such as the computed LogP and TPSA [1], make it suitable for developing and validating analytical methods (e.g., HPLC, LC-MS). In a procurement context, obtaining a high-purity sample (e.g., 95% as offered) [2] ensures reliable calibration and quality control in both academic and industrial research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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